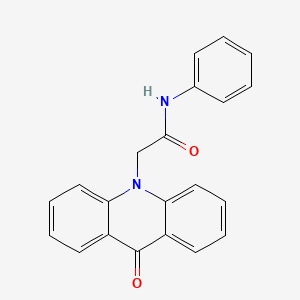
BENZO(b)THIOPHENE-3-ETHYLAMINE, N-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZO(b)THIOPHENE-3-ETHYLAMINE, N-METHYL-: is a heterocyclic compound containing a benzothiophene core. Benzothiophene derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One-step synthesis: An aryne reaction with alkynyl sulfides can be used to synthesize benzo[b]thiophenes.
Microwave-assisted synthesis: This method involves reacting 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine under microwave conditions to yield the desired compound.
Industrial Production Methods: Industrial production methods for benzothiophene derivatives often involve large-scale synthesis using environmentally and economically favorable protocols. For example, copper-catalyzed Ullmann C−N coupling reactions are used due to their low cost and high efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzothiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions such as bromination, nitration, and Friedel–Crafts acetylation are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Raney nickel or palladium on carbon (Pd/C).
Substitution: Bromine, nitric acid, and aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and acetylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Benzothiophene derivatives exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties .
Medicine:
- Some benzothiophene derivatives are used as nonsteroidal anti-inflammatory drugs (NSAIDs) and voltage-gated sodium channel blockers .
Industry:
Mecanismo De Acción
The mechanism of action of BENZO(b)THIOPHENE-3-ETHYLAMINE, N-METHYL- involves its interaction with specific molecular targets and pathways. For instance, it may act as a voltage-gated sodium channel blocker, inhibiting the flow of sodium ions and thereby exerting its effects .
Comparación Con Compuestos Similares
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Dibenzothiophene: A compound with two benzene rings fused to a thiophene ring.
Benzofuran: A similar structure but with an oxygen atom instead of sulfur.
Uniqueness: BENZO(b)THIOPHENE-3-ETHYLAMINE, N-METHYL- is unique due to its specific substitution pattern and the presence of both an ethylamine and N-methyl group, which may confer distinct biological and chemical properties compared to other benzothiophene derivatives .
Propiedades
Número CAS |
52994-61-3 |
|---|---|
Fórmula molecular |
C11H13NS |
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H13NS/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12H,6-7H2,1H3 |
Clave InChI |
UWWLQUATUMACJU-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


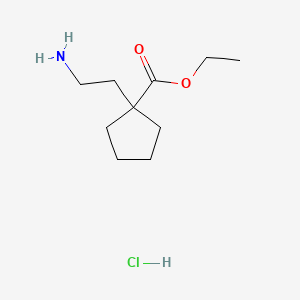


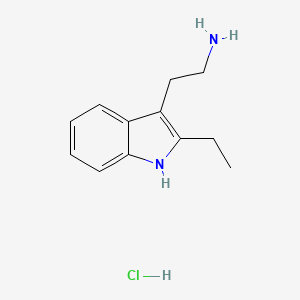
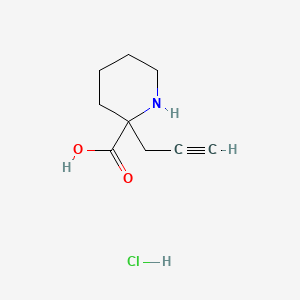
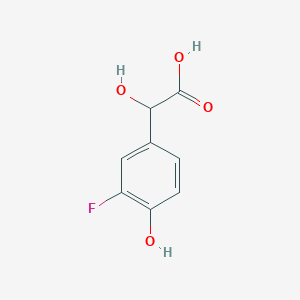
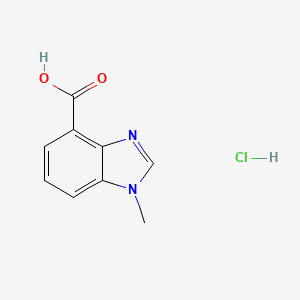
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)
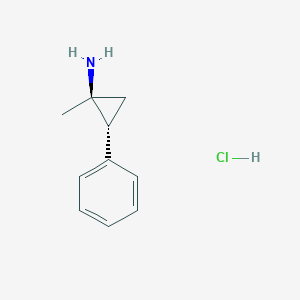
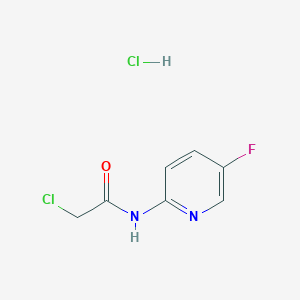

![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
